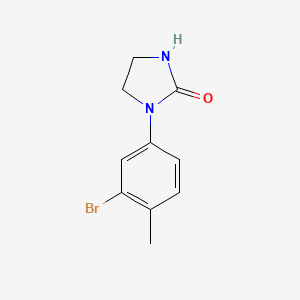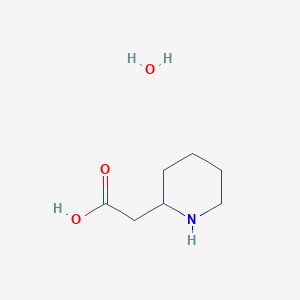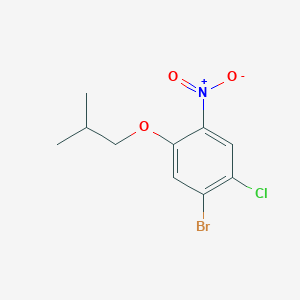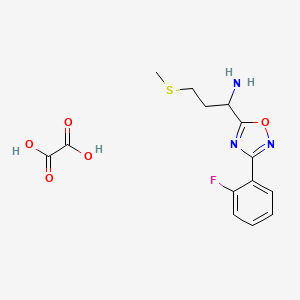
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one, also known as BMIM, is an organic compound belonging to the class of imidazolidin-2-ones. It is a colorless, crystalline solid with a molecular formula of C9H10BrNO and a molecular weight of 241.07 g/mol. It is a highly versatile compound that has been widely used in a variety of scientific research applications. It has also been used in laboratory experiments due to its unique properties, such as its high solubility in various solvents and its low toxicity.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one and its derivatives are significant in catalysis and organic synthesis. For instance, these compounds participate in gold(I)-catalyzed intermolecular hydroamination reactions, facilitating the synthesis of imidazolidin-2-one derivatives with high regioselectivity and yield. Such processes are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Zhang, Lee, & Widenhoefer, 2009).
Structural Modifications in Peptides
Imidazolidin-2-ones are utilized for skeletal modifications in bioactive oligopeptides, acting as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This structural alteration enhances the stability and bioavailability of peptide-based drugs, showcasing the versatility of imidazolidin-2-ones in drug design and development (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Material Science and Molecular Modeling
The structural analysis and molecular modeling of imidazolidin-2-ones, including 1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one derivatives, provide insights into the intermolecular interactions and stability of these compounds. Such studies are foundational in material science for designing new materials with specific physical and chemical properties (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).
Antimicrobial and Antifungal Activities
New derivatives of imidazolidin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of imidazolidin-2-ones as lead compounds for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJEPFEPXSGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)




![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)


![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)